molecular formula C8H19NO B13091228 2-Methoxy-2,4-dimethylpentan-1-amine CAS No. 326487-97-2

2-Methoxy-2,4-dimethylpentan-1-amine

Cat. No.: B13091228
CAS No.: 326487-97-2
M. Wt: 145.24 g/mol
InChI Key: FSULTYGIVNQHNM-UHFFFAOYSA-N
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Description

2-Methoxy-2,4-dimethylpentan-1-amine (CAS 326487-97-2) is a branched primary amine with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol . Its structure features a pentane backbone substituted with a methoxy group at position 2, methyl groups at positions 2 and 4, and an amine group at position 1.

Properties

CAS No.

326487-97-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-2,4-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)5-8(3,6-9)10-4/h7H,5-6,9H2,1-4H3

InChI Key

FSULTYGIVNQHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethylpentan-1-amine with methoxy-containing reagents. One common method is the reaction of 2,4-dimethylpentan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of a hydrogen atom with a methoxy group, yielding the desired product.

Industrial Production Methods

Industrial production of 2-Methoxy-2,4-dimethylpentan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Results in compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-methoxy-2,4-dimethylpentan-1-amine and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
2-Methoxy-2,4-dimethylpentan-1-amine 326487-97-2 C₈H₁₉NO Methoxy (2), Methyl (2,4), Amine (1) 145.24 Branched backbone, primary amine
4-Methoxy-4-methylpentan-1-amine hydrochloride Not provided C₇H₁₆ClNO Methoxy (4), Methyl (4), Amine (1) 165.66 (free base) Hydrochloride salt, tertiary amine
2-Chloro-N,4-dimethylpentan-1-amine Not provided C₇H₁₆ClN Chloro (2), Methyl (4), Amine (1) 149.66 Chloro substituent, secondary amine
(R)-1-Methoxy-4-methylpentan-2-amine 340740-41-2 C₇H₁₇NO Methoxy (1), Methyl (4), Amine (2) 131.22 Positional isomer, chiral center
4,4-Dimethylpentan-1-amine 18925-44-5 C₇H₁₇N Methyl (4,4), Amine (1) 115.22 No methoxy, primary amine
Key Observations:

Functional Group Impact: The methoxy group in the target compound enhances polarity compared to non-oxygenated analogs like 4,4-dimethylpentan-1-amine. This may influence solubility in polar solvents . Replacing methoxy with chloro (as in 2-chloro-N,4-dimethylpentan-1-amine) introduces electronegativity, altering reactivity in nucleophilic substitutions .

Hypothesized Properties Based on Analogs:
  • Solubility : The hydrochloride salt of 4-methoxy-4-methylpentan-1-amine is water-soluble, suggesting that the free base of the target compound may require organic solvents (e.g., THF, EtOAc) .
  • Reactivity : The primary amine group enables participation in condensation reactions (e.g., imine formation), while the methoxy group may stabilize intermediates via resonance .
  • Toxicity : Similar amines (e.g., 4,4-dimethylpentan-1-amine) are classified as irritants, warranting precautions in handling .

Research Implications and Gaps

Applications: The target compound’s structure suggests utility as a building block for bioactive molecules, akin to diphenylethylamine derivatives used in pharmaceuticals .

Unanswered Questions: Experimental data on the target compound’s melting point, boiling point, and solubility are lacking. Comparative studies on its reactivity versus chloro or non-methoxy analogs are needed.

Biological Activity

2-Methoxy-2,4-dimethylpentan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H21NOC_9H_{21}NO and a molecular weight of approximately 159.27 g/mol. Its structure features a branched alkyl chain with a methoxy group and an amine functional group, which contribute to its unique chemical properties and reactivity.

The biological activity of 2-Methoxy-2,4-dimethylpentan-1-amine is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may interact with specific receptors on cell membranes, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic processes within cells.
  • Signal Transduction Modulation : By modulating signal transduction pathways, the compound can alter cellular responses to external stimuli.

Biological Activity

Research indicates that 2-Methoxy-2,4-dimethylpentan-1-amine exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : There is evidence that it may reduce inflammation by modulating immune responses.
  • Potential Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress.

Data Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against oxidative stress

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute examined the antimicrobial activity of 2-Methoxy-2,4-dimethylpentan-1-amine against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammation, the compound was tested in vitro on immune cells. The findings indicated that it could lower levels of pro-inflammatory cytokines, thus highlighting its therapeutic potential in treating inflammatory diseases.

Study 3: Neuroprotection

A recent study explored the neuroprotective effects of 2-Methoxy-2,4-dimethylpentan-1-amine in models of oxidative stress. The results demonstrated that the compound reduced cell death in neuronal cultures exposed to oxidative agents, indicating promising applications in neurodegenerative disease therapies.

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